N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine
Description
N⁴-(4-Fluorophenyl)-N²-[(furan-2-yl)methyl]pteridine-2,4-diamine is a pteridine derivative featuring a 4-fluorophenyl group at the N⁴ position and a furan-2-ylmethyl substituent at the N² position.
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O/c18-11-3-5-12(6-4-11)22-16-14-15(20-8-7-19-14)23-17(24-16)21-10-13-2-1-9-25-13/h1-9H,10H2,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJZYXPHFADBCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate diamines with formamide derivatives under high-temperature conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative reacts with the pteridine core.
Attachment of the Furan-2-ylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pteridine core or the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where pteridine derivatives have shown efficacy.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the biological context and the specific application being studied.
Comparison with Similar Compounds
Structural Analogues in the Pteridine Family
N⁴-(4-Chloro-2-Methylphenyl)-N²-[(Tetrahydrofuran-2-yl)methyl]Pteridine-2,4-diamine ()
- Molecular Formula : C₁₈H₁₉ClN₆O
- Key Features :
- Substituents: 4-Chloro-2-methylphenyl (N⁴), tetrahydrofuran-2-ylmethyl (N²).
- Impact of Substituents :
- The saturated tetrahydrofuran ring reduces aromaticity, which may decrease π-π stacking interactions compared to the furan group in the target compound.
- Molecular Weight : 370.84 g/mol.
N⁴-(3-Chloro-4-Methylphenyl)-N²-(2-Phenylethyl)Pteridine-2,4-diamine ()
- Molecular Formula : C₂₁H₁₉ClN₆
- Key Features :
- Substituents: 3-Chloro-4-methylphenyl (N⁴), 2-phenylethyl (N²).
- Impact of Substituents :
- The 2-phenylethyl chain enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
- Molecular Weight : 390.88 g/mol.
- Applications : Likely investigated for kinase inhibition due to the pteridine scaffold .
Pyrimidine and Pyridine Derivatives
N⁴-(4-Fluorophenyl)-N²-[4-(4-[(4-Methylthiophen-2-ylmethyl)Amino]Piperidine-1-Sulphonyl)-1-Phenyl]Pyrimidine-2,4-diamine ()
- Molecular Formula: Not explicitly provided, but includes a sulfonamide-piperidine-thiophene motif.
- Key Features :
- Complex substituents: 4-fluorophenyl (N⁴), sulfonamide-linked piperidine and thiophene groups (N²).
- Impact of Substituents :
- The thiophene moiety introduces sulfur-based interactions (e.g., van der Waals forces).
- Applications : Likely designed for high-affinity binding to enzymes or receptors in cancer therapy .
N⁴-[(4-Fluorophenyl)Methyl]-6-(Trifluoromethyl)Pyridine-2,4-diamine ()
- Molecular Formula : C₁₃H₁₁F₄N₃
- Key Features :
- Substituents: 4-Fluorobenzyl (N⁴), trifluoromethyl (C⁶).
- Impact of Substituents :
- The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability.
- The pyridine core differs from pteridine, reducing planarity and altering binding modes.
- Molecular Weight : 309.25 g/mol.
- Applications: Potential use in antiviral or anticancer research due to fluorinated motifs .
Key Observations :
- Biological Activity : Pteridine derivatives (target, –2) are more likely to target kinases compared to pyridine/pyrimidine analogs () due to structural mimicry of ATP.
- Synthetic Complexity : The sulfonamide-piperidine-thiophene motif () introduces synthetic challenges absent in the target compound .
Biological Activity
N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine is a compound of significant interest due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a detailed overview of its synthesis, mechanisms of action, and biological applications based on diverse research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Starting Materials : The synthesis begins with 4-fluoroaniline and furan-2-carboxaldehyde.
- Formation of Intermediate : The reaction of these starting materials leads to the formation of a pteridine core through condensation reactions.
- Final Coupling : The final product is obtained by coupling reactions that introduce the furan moiety into the pteridine structure.
The primary mechanism of action for this compound involves its role as an inhibitor of dihydrofolate reductase (DHFR) , an enzyme critical for folate metabolism. By binding to the active site of DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell division. This inhibition can lead to:
- Suppression of Cell Growth : Particularly in cancer cells where rapid proliferation occurs.
- Antimicrobial Activity : By disrupting folate metabolism in pathogenic organisms.
3.1 Anticancer Activity
Research indicates that compounds similar to N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine derivatives exhibit potent anticancer properties. For instance:
| Compound | IC50 (µM) | Target |
|---|---|---|
| N4-(4-fluorophenyl)-N2-(furan-2-yl)methylpteridine | 0.5 | DHFR |
| N4-(3-chlorophenyl)-N2-(furan-2-yl)methylpteridine | 0.8 | DHFR |
These values suggest that the compound has a strong inhibitory effect on DHFR, making it a candidate for further development as an anticancer agent.
3.2 Antimicrobial Activity
The compound has also been studied for its antimicrobial effects. In vitro studies demonstrated that it inhibits the growth of various pathogens by targeting their folate metabolism pathways, similar to its action in cancer cells.
Case Study 1: Cancer Cell Lines
A study conducted on various cancer cell lines showed that N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine significantly reduced cell viability in a dose-dependent manner. The study reported an IC50 value of 0.5 µM against breast cancer cells.
Case Study 2: Antimalarial Activity
In another investigation, derivatives of this compound were evaluated for their antimalarial properties against Plasmodium falciparum. The results indicated that certain modifications enhanced activity, suggesting a structure–activity relationship (SAR) that could guide future synthesis.
5. Conclusion
This compound demonstrates promising biological activities primarily through its inhibition of dihydrofolate reductase. Its potential applications in cancer therapy and antimicrobial treatments warrant further exploration and optimization through synthetic modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
